(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

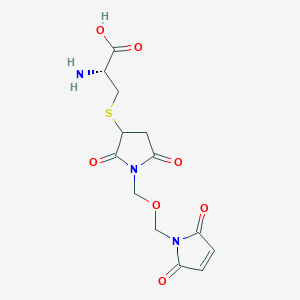

The stereospecific synthesis of enantiomers of metoprolol, a beta-blocker, from commercially available (2R)- and (2S)-glycidyl 3-nitrobenzenesulfonates illustrates the utility of glycidyl nitrobenzenesulfonate derivatives in producing enantiomerically enriched products. The process involves the opening of the epoxide ring by (2H6)-isopropylamine, achieving high enantiomeric excesses, demonstrating the compound's role in synthesizing chiral molecules (Murthy & Nelson, 1990).

Molecular Structure Analysis

The crystal and molecular structure of various derivatives, including glycidyl nitrobenzenesulfonate, can significantly affect their physical and chemical properties. Studies have examined the melting point phase diagrams and polymorphism of these compounds, which impact their enantiomeric enrichment and crystallization behavior. Such structural analyses are vital for understanding and optimizing the synthesis and application of these compounds (Ananth, Chen, & Shum, 1995).

Applications De Recherche Scientifique

Genotoxicity Studies

The Genotoxicity of Enantiomeric Aliphatic Epoxides

Research into the genotoxic effects of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate, among other epoxides, used both in vivo and in vitro methods. The study found differences in mutagenicity between isomers across compounds, highlighting the compound's significance in understanding genotoxicity mechanisms (Sinsheimer et al., 1993).

Synthetic Methodologies

A Facile Stereospecific Synthesis

This research demonstrated the stereospecific synthesis of metoprolol enantiomers from glycidyl 3-nitrobenzenesulfonates, showcasing the compound's role in creating medically relevant molecules with high enantiomeric excess (Murthy & Nelson, 1990).

Material Science and Chemistry

Optical Purification of Chiral Glycidyl Arenesulfonates

The study on glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate explored their solid solution behavior and optical purification challenges. It provided insights into their physical properties and purification techniques, critical for material science applications (Ananth, Chen, & Shum, 1995).

Reaction with Tris(trimethylsilyl) Phosphite

This research delved into the complex reactions of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate with tris(trimethylsilyl) phosphite, uncovering pathways that led to various products. Such studies are pivotal for understanding reaction mechanisms and designing new synthetic routes (Serves, Sotiropoulos, & Ioannou, 1995).

Direct HPLC Method for the Resolution of Enantiomers

The development of a direct HPLC method for resolving the enantiomers of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate showcases the compound's importance in analytical chemistry, providing a sensitive, simple method for determining enantiomeric composition (Shaw & Barton, 1991).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Orientations Futures

This involves identifying areas where further research is needed, potential applications, and implications for fields like medicine, materials science, and environmental science.

For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful. Please consult with a chemistry professional or academic for more detailed and specific information.

Propriétés

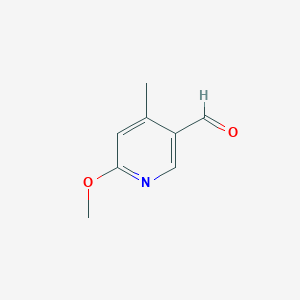

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)